5-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that features a combination of pyrazole and pyridazine rings. These heterocyclic structures are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This process provides concise access to the desired pharmacologically active compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves replacing one functional group with another, often using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, salicyl hydrazide, and phenyl hydrazine . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrazole and pyridazine compounds .
Scientific Research Applications
5-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyridazine derivatives, such as:
- N-aryl-1H-pyrazole-1-carboxamides
- 6-[(1-substituted-pyrazol-4-yl)oxy]-2-phenylpyridazin-3(2H)-ones
- 2-[2-(1H-pyrazol-1-yl)-2-oxoethyl]-6-[(4,6-disubstituted-1,3,5-triazin-2-yl)oxy]pyridazines
Uniqueness
What sets 5-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one apart is its unique combination of pyrazole and pyridazine rings, which confer distinct pharmacological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
5-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O2/c24-15-5-2-12(18-15)16(25)22-10-8-21(9-11-22)13-3-4-14(20-19-13)23-7-1-6-17-23/h1,3-4,6-7,12H,2,5,8-11H2,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQBIZJPXYDZJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.